molecular formula C18H15N3O6S2 B2914359 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide CAS No. 361168-14-1

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide

Cat. No. B2914359
M. Wt: 433.45
InChI Key: HZJOTWRMNNLQHC-UHFFFAOYSA-N
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Description

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide is a synthetic organic compound with a complex structure. It belongs to the class of sulfonamide derivatives and contains both thiazole and phenoxy moieties. The compound’s chemical formula is C₁₆H₁₁N₃O₆S₂ .



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely requires skilled organic synthesis techniques. Researchers may employ various methods, such as sulfonation , thiazole formation , and amide coupling , to achieve the desired structure.



Molecular Structure Analysis

The molecular structure of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide reveals the following key features:



  • A thiazole ring (containing sulfur and nitrogen atoms) linked to a phenyl ring via a sulfonyl group .

  • A phenoxypropanamide side chain attached to the thiazole ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as:



  • Hydrolysis : Cleavage of the amide bond under acidic or basic conditions.

  • Reduction : Reduction of the nitro group to an amino group.

  • Substitution : Substitution reactions at the phenyl ring or thiazole ring.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting point to assess its stability.

  • Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).

  • UV-Vis Absorption : Study its absorption spectrum in the UV-Vis range.


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Environmental Impact : Consider its potential impact on the environment.

  • Handling Precautions : Use appropriate protective measures during synthesis and handling.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Clinical Trials : If applicable, move toward clinical evaluation.




I have provided a comprehensive analysis based on available information. For specific details, further literature review is recommended. If you need additional insights or have any other requests, feel free to ask!


properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c22-16(10-11-27-14-4-2-1-3-5-14)20-18-19-12-17(28-18)29(25,26)15-8-6-13(7-9-15)21(23)24/h1-9,12H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJOTWRMNNLQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide

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